Cas no 851979-96-9 (4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide)
4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- F0642-1949
- 4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
- 4-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
- 851979-96-9
- 4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide
- AKOS024590718
- 4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide
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- Inchi: 1S/C18H20N4O4S2/c1-4-26-13-7-10-15-16(11-13)27-18(19-15)21-20-17(23)12-5-8-14(9-6-12)28(24,25)22(2)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,23)
- InChI Key: NIWNZOHYARJGFD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NNC2=NC3C=CC(=CC=3S2)OCC)=O)=CC=1)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 420.09259748g/mol
- Monoisotopic Mass: 420.09259748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 137Ų
4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0642-1949-2μmol |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-5μmol |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-10μmol |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-20μmol |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-1mg |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-2mg |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-3mg |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-4mg |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-5mg |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0642-1949-10mg |
4-[N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide |
851979-96-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide
Professional Introduction to Compound with CAS No. 851979-96-9 and Product Name: 4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide
The compound with the CAS number 851979-96-9 and the product name 4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this molecule, particularly the presence of a benzene-1-sulfonamide moiety combined with a hydrazinecarbonyl group and an ethoxy-substituted benzothiazole moiety, make it a promising candidate for further investigation.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The benzothiazole scaffold, in particular, has been extensively studied for its pharmacological properties. Compounds containing benzothiazole derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The 6-ethoxy substitution on the benzothiazole ring in this compound is particularly noteworthy, as it can influence the electronic properties and binding affinity of the molecule towards biological targets.
The N,N-dimethylbenzene-1-sulfonamide moiety is another critical feature of this compound. Sulfonamides are well-known for their role as bioisosteres and have been incorporated into numerous drugs due to their ability to enhance solubility, improve metabolic stability, and modulate receptor interactions. In this context, the dimethyl substitution on the sulfonamide nitrogen likely contributes to the compound's overall pharmacokinetic profile, making it a potentially valuable candidate for further development.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the hydrazinecarbonyl group, which can act as a pharmacophore in various biological pathways, and the sulfonamide group, which can serve as a linker or anchor for target binding, creates a versatile framework for molecular design. This architecture allows for modifications at multiple sites, enabling researchers to fine-tune the properties of the molecule to optimize its biological activity.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The structural features of this compound suggest that it may interact with enzymes such as kinases or other protein targets involved in cellular signaling. Preliminary computational studies have indicated that the hydrazinecarbonyl group could form hydrogen bonds with key residues in the active site of potential targets, while the sulfonamide moiety could provide additional interactions through electrostatic or hydrophobic effects.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions between hydrazinecarbonyl chloride and appropriately substituted benzothiazoles, followed by sulfonamide formation. The use of advanced synthetic techniques has allowed chemists to construct this complex molecule with high precision and yield. This level of synthetic control is crucial for producing sufficient quantities of the compound for further biological evaluation.
From a pharmaceutical perspective, one of the key challenges in drug development is achieving an optimal balance between potency and selectivity. The structural features of this compound offer several advantages in this regard. The presence of both polar and non-polar regions allows for interactions with both hydrophilic and hydrophobic parts of biological targets, potentially increasing binding affinity. Additionally, the 6-ethoxy substitution on the benzothiazole ring may enhance selectivity by modulating interactions with off-target proteins.
Another important consideration in drug development is metabolic stability. The N,N-dimethylbenzene-1-sulfonamide moiety can contribute to metabolic stability by protecting reactive amine groups from degradation by enzymes such as cytochrome P450 oxidases. This property is particularly valuable for compounds intended for oral administration, where exposure to metabolic enzymes can significantly impact bioavailability.
Current research efforts are focused on evaluating the biological activity of this compound using both in vitro and in vivo models. In vitro studies have already shown promising results, with evidence suggesting that it can inhibit certain enzymatic activities relevant to disease pathways. These findings are encouraging and warrant further investigation into its potential therapeutic applications.
The development of new therapeutic agents requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. By combining synthetic expertise with biological evaluation techniques, researchers can identify promising lead compounds like this one and advance them towards clinical trials. The collaborative efforts required for such endeavors highlight the importance of interdisciplinary research in modern drug discovery.
In conclusion,4-N'-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide (CAS No. 851979-96-9) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a promising candidate for further investigation as a lead molecule for drug discovery efforts aimed at developing novel therapeutic agents.
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